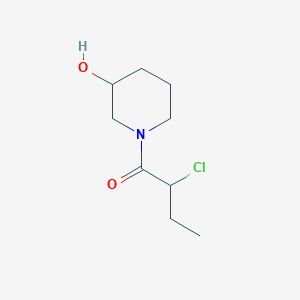
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one
説明
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The specific physical and chemical properties of “2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one” are not detailed in the search results .科学的研究の応用
Detoxication Pathways
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one is involved in metabolic detoxication pathways. A study by Munter et al. (2003) investigated the detoxication of chloroprene metabolites, including chlorinated aldehydes and ketones similar in structure to this compound, through glutathione (GSH) conjugation and epoxide hydrolase (EH) activity in liver microsomes. This research highlighted the role of GSH and EH in detoxifying reactive metabolites, thereby preventing potential toxic and carcinogenic effects (Munter et al., 2003).
Synthesis and Chemical Reactivity
In the realm of organic synthesis, this compound's structural analogs have been utilized to demonstrate chemical reactivity and synthesis pathways. Schlosser et al. (1973) described the synthesis of 3-Chloro-4,5-dihydrofuran, highlighting the reactivity of chlorinated compounds in synthesis and the potential for generating diverse chemical structures, which can be applied in the development of pharmaceuticals and materials (Schlosser et al., 1973).
Antinociceptive Activity
Research on derivatives of similar chloro- and hydroxypiperidinyl compounds has been conducted to explore their potential pharmacological activities. Radl et al. (1999) synthesized derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine and tested them for antinociceptive (pain-relieving) activity. Such studies provide insights into the therapeutic potentials of chloro- and hydroxypiperidinyl compounds in pain management (Radl et al., 1999).
Environmental and Biological Interactions
Elfarra and Zhang (2012) investigated the bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a compound structurally related to this compound, highlighting the metabolic pathways that can transform such compounds into bifunctional alkylating agents. This research is crucial for understanding the environmental and biological interactions of chlorinated compounds, potentially leading to toxicological and carcinogenic effects (Elfarra & Zhang, 2012).
Safety and Hazards
特性
IUPAC Name |
2-chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(12)6-11/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZPEHQWUFCHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
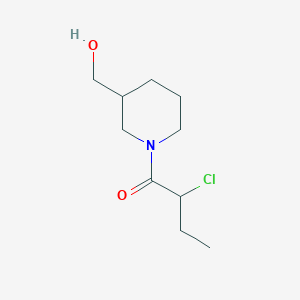
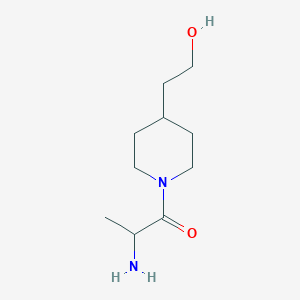

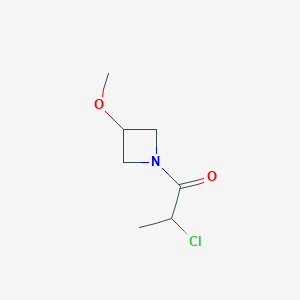
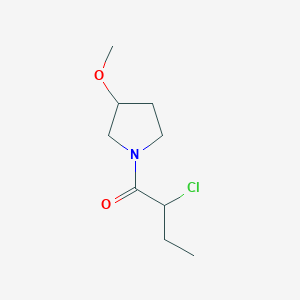
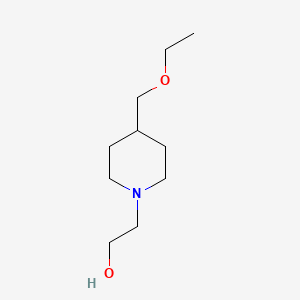
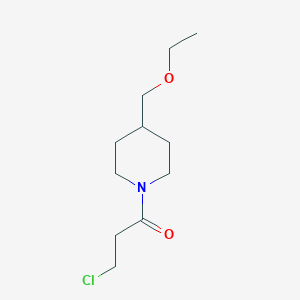
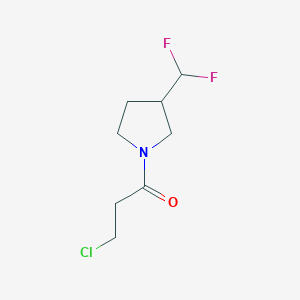
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476700.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
